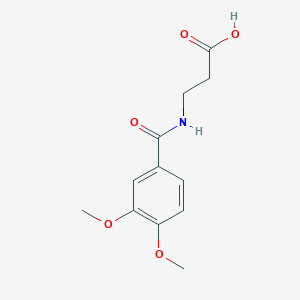

3-(3,4-Dimethoxybenzamido)propanoic acid

Description

3-(3,4-Dimethoxybenzamido)propanoic acid is a synthetic organic compound characterized by a benzamide moiety substituted with two methoxy groups at the 3- and 4-positions, linked to a propanoic acid chain via an amide bond. For example, compounds like 3-(3,4-dihydroxyphenyl)propanoic acid (dihydrocaffeic acid) and its esters are highlighted for their antioxidant properties and involvement in microbial metabolism . The dimethoxy substitution in the target compound may influence its lipophilicity, stability, and interaction with biological targets compared to hydroxylated analogs .

Properties

IUPAC Name |

3-[(3,4-dimethoxybenzoyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-17-9-4-3-8(7-10(9)18-2)12(16)13-6-5-11(14)15/h3-4,7H,5-6H2,1-2H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSCJPXPZLCMOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxybenzamido)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.

Formation of Intermediate: The aldehyde group of 3,4-dimethoxybenzaldehyde reacts with ethyl acetate in the presence of sodium ethoxide to form 3,4-dimethoxy ethyl cinnamate.

Hydrolysis and Reduction: The intermediate 3,4-dimethoxy ethyl cinnamate undergoes hydrolysis under alkaline conditions, followed by hydrogenation reduction to yield 3-(3,4-dimethoxyphenyl)propanoic acid.

Amidation: The final step involves the amidation of 3-(3,4-dimethoxyphenyl)propanoic acid with an appropriate amine to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. These methods focus on improving yield, purity, and cost-effectiveness while ensuring environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxybenzamido)propanoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The amido group can be reduced to an amine under suitable conditions.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced derivatives.

Substitution: Nitrated or halogenated benzene derivatives.

Scientific Research Applications

3-(3,4-Dimethoxybenzamido)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxybenzamido)propanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

3-(3,4-Dihydroxyphenyl)propanoic Acid (Dihydrocaffeic Acid)

- Structure: Features a catechol (3,4-dihydroxy) group on the phenyl ring and a propanoic acid chain.

- Bioactivity : Exhibits potent antioxidant activity via both hydrogen atom transfer (HAT) and electron transfer (ET) mechanisms. Demonstrates anti-inflammatory, anti-diabetic, and neuroprotective effects .

3-(3,4,5-Trimethoxyphenyl)propanoic Acid

- Structure : Contains three methoxy groups on the phenyl ring.

- Key Differences : Increased methoxy substitution enhances steric bulk and lipophilicity compared to the target compound.

3,4-Dimethoxyphenylacetic Acid

3-(Methylthio)propanoic Acid Esters

- Structure : Contains a methylthio (-SCH₃) group instead of the benzamido moiety.

- Key Differences : The thioether group increases volatility, making these esters prominent in pineapple aroma profiles .

Research Findings and Data Tables

Antioxidant Activity Comparison

*Data inferred from structural analogs; direct studies unavailable.

Metabolic Pathway Insights

- Microbial Metabolism: Hydroxylated analogs (e.g., 3-(3',4'-dihydroxyphenyl)propanoic acid) undergo β-oxidation to yield 3,4-dihydroxybenzoic acid, a key metabolite with anti-cancer activity. Dimethoxy-substituted compounds may resist dehydroxylation, altering their metabolic fate .

- Bioavailability : Methoxy groups in the target compound may slow phase I metabolism (e.g., demethylation), extending half-life compared to hydroxylated derivatives .

Biological Activity

3-(3,4-Dimethoxybenzamido)propanoic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H15N1O4

- Molecular Weight : 251.25 g/mol

- CAS Number : 446828-77-9

The compound features a propanoic acid backbone with a benzamide substituent that contains two methoxy groups on the aromatic ring, contributing to its solubility and reactivity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis, particularly the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies demonstrate that it possesses inhibitory effects against a range of pathogenic bacteria and fungi. The proposed mechanism includes disruption of microbial cell membranes and interference with metabolic processes .

The biological activity of this compound can be attributed to several key mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased caspase activity.

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.

- Antioxidant Activity : The presence of methoxy groups in the structure enhances its ability to scavenge free radicals, contributing to its protective effects against oxidative stress .

In Vitro Studies

A series of studies have been conducted to evaluate the efficacy of this compound:

| Study Type | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| Cytotoxicity | MCF-7 (Breast Cancer) | 10-50 | Induced apoptosis |

| Antimicrobial | E. coli | 100 | Inhibited growth |

| Antifungal | C. albicans | 50 | Reduced viability |

These studies highlight the compound's potential as both an anticancer agent and an antimicrobial agent.

In Vivo Studies

Further research is needed to validate these findings in vivo. Preliminary animal studies suggest that administration of this compound can reduce tumor size in xenograft models without significant toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.